molecular formula C18H25NO4 B112092 3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester CAS No. 170838-83-2

3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester

Cat. No. B112092
M. Wt: 319.4 g/mol
InChI Key: SLWITFDUIZLEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.401 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of 3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester is represented by the formula C18H25NO4 . The InChI key for this compound is SLWITFDUIZLEJL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of 3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester is predicted to be 431.8±38.0 °C . The density of this compound is 1.167g/cm3 .

Scientific Research Applications

Asymmetric Synthesis and Piperidine Derivatives

Piperidine derivatives, closely related to "3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester," are significant in asymmetric synthesis. Acharya and Clive (2010) demonstrated a method for producing optically pure piperidines, which are crucial intermediates for creating a broad range of amines with substituted piperidine units, showcasing the versatility of these compounds in synthetic chemistry (Acharya & Clive, 2010).

Nociceptin Antagonists Synthesis

Jona et al. (2009) highlighted an efficient synthesis approach for a derivative closely related to "3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester," used as an intermediate in creating nociceptin antagonists. This research underscores the compound's role in developing therapeutic agents (Jona et al., 2009).

Development of Bioactive Alkaloids

Passarella et al. (2005) utilized derivatives of "3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester" for synthesizing sedridine, ethylnorlobelols, and coniine in a stereoselective manner. This showcases the compound's utility in creating bioactive alkaloids with potential therapeutic applications (Passarella et al., 2005).

Material Science Applications

Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing "3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester" derivatives, highlighting their application in developing hydrophilic aliphatic polyesters for material science (Trollsås et al., 2000).

Synthesis of Piperidine Alkaloids

Further research by Passarella et al. (2009) on the synthesis of piperidine alkaloids like dumetorine and epidihydropinidine used "3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester" derivatives as starting materials, demonstrating the compound's versatility in organic synthesis and drug development (Passarella et al., 2009).

Safety And Hazards

This compound is for research use only and not intended for diagnostic or therapeutic use . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWITFDUIZLEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937841
Record name 3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
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Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butyl)oxycarbonyl]-3-benzylpiperidine-3-carboxylic acid

CAS RN

170838-83-2
Record name 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170838-83-2
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Synthesis routes and methods

Procedure details

3-Benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester (76 g, 238 mmol) was dissolved in EtOAc (3,0 L) in a one neck flask (5 L) equipped with magnetic stirring. Then H2O (30 ml), R(+)-1-phenethylamine (18,2 ml, 143 mmol) and Et3N (13,2 ml, 95 mmol) were added and the mixture was stirred overnight at room temperature resulting in precipitation of white crystals (41,9 g), which were removed by filtration, washed with EtOAc and dried in vacuo. The precipitate was dissolved in a mixture of aqueous NaHSO4 (300 ml, 10%) and EtOAc (600 ml), layers were separated and the aqueous layer re-extracted with EtOAc (100 ml). The combined organic layers were washed with brine (100 ml), dried over MgSO4 and filtered. The solvent was removed in vacuo to afford a colorless oil, which was dissolved in EtOAc(1):heptane(10) and aged overnight. The crystals that had been formed were removed by filtration, washed with heptane and dried in vacuo to give one compound which is either (3R)-3-benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester or (3S)-3-benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester (27,8 g).
[Compound]
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heptane(10)
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EtOAc(1)
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